molecular formula C17H16O7 B593617 6-Hydroxy-1,2,3,7-tetramethoxyxanthone CAS No. 64756-87-2

6-Hydroxy-1,2,3,7-tetramethoxyxanthone

Cat. No.: B593617
CAS No.: 64756-87-2
M. Wt: 332.3 g/mol
InChI Key: MLDGGHTUGFLZII-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one is a polymethoxy-substituted xanthone derivative characterized by a hydroxyl group at position 6 and methoxy groups at positions 1, 2, 3, and 7 of the xanthene backbone. Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, widely studied for their diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

6-hydroxy-1,2,3,7-tetramethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-20-11-5-8-10(6-9(11)18)24-12-7-13(21-2)16(22-3)17(23-4)14(12)15(8)19/h5-7,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDGGHTUGFLZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80801471
Record name 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80801471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64756-87-2
Record name 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80801471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one (CAS No. 64756-87-2) is a xanthone derivative known for its diverse biological activities. This compound is characterized by its complex structure, which includes multiple methoxy groups and a hydroxyl group that contribute to its reactivity and potential therapeutic effects.

  • Molecular Formula : C17_{17}H16_{16}O7_7
  • Molecular Weight : 332.308 g/mol
  • IUPAC Name : 6-hydroxy-1,2,3,7-tetramethoxyxanthen-9-one
  • SMILES Notation : COC1=C(C=C2C(=C1)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O

Antioxidant Properties

Research has indicated that 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various chronic diseases.

Study Findings

A study demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation in vitro. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing a marked decrease in radical formation at concentrations as low as 10 µM.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens.

Case Studies

  • Bacterial Inhibition : In a study assessing the antimicrobial effects against Gram-positive and Gram-negative bacteria, 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Fungal Activity : The compound was tested against common fungal strains such as Candida albicans and Aspergillus niger, demonstrating significant antifungal activity with MIC values of approximately 30 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this xanthone has been explored in various cellular models.

Research Findings

In vitro studies have indicated that treatment with 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines.

Key Results

  • Cell Lines Tested : The compound was tested on HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.
  • IC50 Values : The IC50 values were found to be 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment. The mechanism of action appears to involve apoptosis induction through the mitochondrial pathway.

Data Summary Table

Biological ActivityAssay/ModelResult/Findings
AntioxidantDPPH/ABTSEffective scavenging at 10 µM
AntimicrobialBacterial strainsMIC: 50–100 µg/mL
Fungal strainsMIC: ~30 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-alpha and IL-6 production
CytotoxicityCancer cell lines (HeLa, MCF-7)IC50: 25–30 µM

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Xanthones

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one 6-OH; 1,2,3,7-OCH₃ C₁₈H₁₈O₇ 346.34 Potential α-glucosidase inhibition*
1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one 1,2,3,4,7-OCH₃ C₁₈H₁₈O₇ 346.34 Research use in life sciences
1-Hydroxy-3-methyl-9H-xanthen-9-one 1-OH; 3-CH₃ C₁₄H₁₀O₃ 226.23 Synthetic precursor for derivatives
1,8-Dihydroxy-3,6-dimethyl-9H-xanthen-9-one 1,8-OH; 3,6-CH₃ C₁₅H₁₂O₄ 256.26 Antimicrobial and cytotoxic activities
Lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one) 1-OH; 3,6-OCH₃; 8-CH₃ C₁₆H₁₄O₅ 286.28 Isolated from Vismia baccifera; structural elucidation via NMR

Key Observations :

  • Positional Isomerism : The substitution pattern significantly impacts bioactivity. For example, 6-hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one differs from the 1,3,5,7-tetramethoxy isomer (reported in ) in methoxy group placement, which may alter enzyme-binding affinity .
  • Hydroxyl vs. In contrast, methoxy groups increase lipophilicity, affecting membrane permeability .
  • Methyl Substituents : Compounds like 1-hydroxy-3-methyl-9H-xanthen-9-one exhibit simpler structures but may serve as intermediates for synthesizing more complex derivatives .

Physicochemical Properties

  • Polarity and Solubility : The presence of four methoxy groups and one hydroxyl group in the target compound suggests moderate polarity, likely enhancing solubility in organic solvents compared to polyhydroxy analogues (e.g., 1,3,6,7-tetrahydroxy-8-methoxy-9H-xanthen-9-one) .
  • Molecular Weight : Higher molecular weight derivatives (e.g., pentamethoxy-substituted xanthones) may exhibit reduced bioavailability due to increased steric hindrance .

Preparation Methods

Triflate Intermediate Synthesis

A robust synthetic route begins with the condensation of salicylic acid and phloroglucinol in Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) at 80°C for 12 hours, yielding xanthone 1 (Fig. 1A). Subsequent triflation at the 3-position using triflic anhydride (Tf₂O) and trimethylamine in dichloromethane produces intermediate 2 with 87% yield:

Reaction Conditions :

  • Molar ratio: 1:2.2 (xanthone 1 : Tf₂O)

  • Temperature: 0°C → 50°C (gradual warming)

  • Workup: Sequential washing with 10% HCl, NaHCO₃, and brine.

Methoxylation via Suzuki–Miyaura Coupling

The triflate 2 undergoes cross-coupling with methoxyl-substituted phenylboronic acids under Pd catalysis (Pd₂(dba)₃/XPhos system) to install aryl groups at the 3-position (Table 1):

Boronic Acid SubstituentCatalyst LoadingTemperatureYield (%)
3,4,5-Trimethoxyphenyl5 mol% Pd₂(dba)₃110°C78
2,4-Dimethoxyphenyl5 mol% Pd₂(dba)₃110°C82

Post-coupling demethylation using BBr₃ in CH₂Cl₂ at 0°C introduces hydroxyl groups, achieving 89–94% yields for final products.

Microwave-Assisted Synthesis

A microwave-enhanced protocol reduces reaction times from hours to minutes while improving yields:

  • Reagents : Equimolar phloroglucinol and 3,4,5-trimethoxybenzoic acid.

  • Conditions :

    • Solvent: Eaton’s reagent

    • Microwave power: 250 W

    • Temperature: 80°C

    • Time: 40 minutes

  • Workup : Precipitation in ice water, filtration, and RP-HPLC purification.

This method achieves 75–82% yields, with purity >95% confirmed by LC-MS.

Protecting Group Strategies for Selective Methoxylation

Methylation-Demethylation Sequence

Selective methoxylation at the 1,2,3,7-positions is achieved through:

  • Global Methylation : Treating the parent xanthone with (CH₃)₂SO₄/K₂CO₃ in acetone at 65°C for 8 hours.

  • Selective Demethylation : Controlled BBr₃-mediated cleavage at the 6-position (0°C, 2 hours) preserves other methoxy groups.

Phosphorylation for Hydroxyl Protection

The 6-hydroxy group is protected as a diethyl phosphate ester using POCl₃ and EtOH in anhydrous THF, enabling subsequent functionalization of other positions. Deprotection via NaOH hydrolysis restores the hydroxyl group with >90% efficiency.

Analytical Characterization

Critical spectral data for synthetic batches include:

  • ¹H NMR (DMSO-d₆) : δ 12.90 (s, 1H, C6-OH), 8.22–8.19 (dd, H-8), 4.10–3.85 (m, 4×OCH₃).

  • HRMS (ESI+) : m/z 333.0978 [M+H]⁺ (calc. 333.0974 for C₁₇H₁₇O₇).

  • HPLC Purity : Retention time 12.7 min (C18 column, MeOH:H₂O 70:30).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)TimeScalability
Natural Extraction0.02–0.0598WeeksLow
Classical Synthesis78–879548–72 hHigh
Microwave-Assisted75–829740 minModerate
Protecting Group Routes70–899324–36 hHigh

Classical synthesis remains the most scalable route for industrial applications, whereas microwave methods offer rapid access for research-scale quantities.

Challenges and Optimization Opportunities

  • Regioselectivity in Methoxylation : Competing O- vs. C-alkylation during methylation requires precise stoichiometric control.

  • Pd Catalyst Cost : Suzuki–Miyaura couplings incur high reagent costs; Ni-based catalysts are under investigation as alternatives.

  • Microwave Parameter Tuning : Power >300 W causes decomposition, necessitating precise temperature modulation .

Q & A

Q. What are the standard synthetic routes for 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves stepwise construction of the xanthone core via Friedel-Crafts acylation or Ullmann coupling, followed by functionalization. Key steps include:
  • Core formation : Cyclization of substituted benzophenones or diaryl ethers under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the xanthenone backbone .
  • Functionalization : Methoxy and hydroxyl groups are introduced via nucleophilic substitution (e.g., methyl iodide for methoxylation) or demethylation using BBr₃ .
  • Optimization : Reaction temperature (60–120°C) and time (12–48 hrs) significantly affect yield. For example, prolonged heating during cyclization reduces side products like quinones .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and the hydroxyl proton (δ 9–10 ppm, exchangeable with D₂O). Coupling patterns (e.g., doublets for para-substituted aromatic protons) help assign substituent positions .
  • ¹³C NMR : Carbonyl resonance at δ 180–185 ppm confirms the xanthenone core. Methoxy carbons appear at δ 55–60 ppm, while hydroxylated carbons are deshielded (δ 150–160 ppm) .

Q. What chromatographic methods are effective for purity analysis?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Retention times vary based on substituent polarity; methoxy groups increase hydrophobicity .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) as mobile phase. UV detection at 254 nm highlights conjugated systems .

Advanced Research Questions

Q. How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?

  • Methodological Answer :
  • Source of Contradictions : Variations in substituent positions (e.g., hydroxyl vs. methoxy groups at C-6 vs. C-7) alter redox potential and hydrogen-bonding capacity, impacting antioxidant or antimicrobial activity .
  • Resolution :

Comparative SAR Studies : Synthesize analogs (e.g., 6-hydroxy vs. 7-hydroxy derivatives) and test under standardized assays (e.g., DPPH for antioxidants) .

Computational Modeling : DFT calculations predict electron distribution and reactive sites, clarifying mechanism disparities .

Q. What strategies optimize regioselective methoxylation in complex xanthone derivatives?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to guide methoxylation to specific positions. For example, a methoxy group at C-1 directs electrophilic substitution to C-3 .
  • Protecting Groups : Temporarily protect hydroxyl groups with acetyl to prevent undesired reactions. Example: Acetylation of C-6 hydroxyl before methoxylating C-7 .

Q. How can crystallography resolve ambiguities in substituent positioning?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: acetone/chloroform). Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) resolves bond angles and torsion angles, confirming substituent orientation .
  • Comparison with Simulated Patterns : Overlay experimental and simulated PXRD patterns to validate bulk crystallinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Hydroxy-1,2,3,7-tetramethoxyxanthone
Reactant of Route 2
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6-Hydroxy-1,2,3,7-tetramethoxyxanthone

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